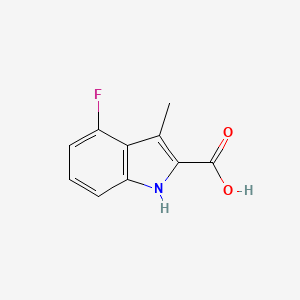

1-(1H-Indazol-3-yl)-5-Oxopyrrolidin-3-carbonsäure

Übersicht

Beschreibung

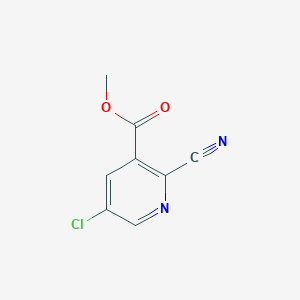

1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H11N3O3 and its molecular weight is 245.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Indazol-Derivate, einschließlich unserer Verbindung von Interesse, wurden ausgiebig auf ihre Antitumoreigenschaften untersucht. Es wurde festgestellt, dass sie eine inhibitorische Aktivität gegen verschiedene menschliche Krebszelllinien zeigen, wie z. B. Lungenkrebs (A549), chronische myeloische Leukämie (K562), Prostatakrebs (PC-3) und Hepatom (Hep-G2)-Zellen . Beispielsweise haben bestimmte Indazol-3-amin-Derivate vielversprechende Ergebnisse bei der Hemmung der Proliferation von Krebszellen und der Induktion von Apoptose gezeigt, möglicherweise durch Mechanismen, die den p53/MDM2-Signalweg betreffen .

Anti-inflammatorische Anwendungen

Indazolverbindungen sind dafür bekannt, entzündungshemmende Eigenschaften zu besitzen. Sie können als Inhibitoren von Enzymen wirken, die am Entzündungsprozess beteiligt sind, und so therapeutische Vorteile für Erkrankungen bieten, die durch Entzündungen gekennzeichnet sind. Der strukturelle Baustein des Indazols ist in mehreren auf dem Markt erhältlichen Arzneimitteln mit entzündungshemmenden Anwendungen vorhanden .

Antibakterielle Eigenschaften

Der Indazol-Kern ist Teil mehrerer Verbindungen mit antibakterieller Aktivität. Diese Derivate können so konzipiert werden, dass sie bestimmte Bakterienstämme gezielt angreifen, und bieten so einen Weg für die Entwicklung neuer Antibiotika in einer Zeit, in der Antibiotikaresistenz ein wachsendes Problem ist .

Antidepressive Effekte

Indazol-Derivate wurden auf ihre potenzielle Verwendung als Antidepressiva untersucht. Durch die Interaktion mit Rezeptoren des zentralen Nervensystems können diese Verbindungen neue Wege zur Behandlung von Depressionen und damit verbundenen affektiven Störungen eröffnen .

Antihypertensive Anwendungen

Die Indazolstruktur findet sich in einigen Antihypertensiva. Diese Verbindungen können den Blutdruck modulieren, indem sie verschiedene Signalwege beeinflussen, einschließlich des Renin-Angiotensin-Systems, das ein wichtiger Regulator des Blutdrucks ist .

Hemmung der Phosphoinositid-3-Kinase

Indazole wurden als selektive Inhibitoren der Phosphoinositid-3-Kinase δ (PI3Kδ) identifiziert, die eine bedeutende Rolle im Immunsystem spielt. Die Hemmung von PI3Kδ hat therapeutisches Potenzial für die Behandlung von Atemwegserkrankungen .

Wirkmechanismus

Target of Action

The compound “1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid” is a derivative of indazole, a heterocyclic aromatic organic compound. Indazole derivatives have been found to interact with various targets, including Histone Deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. They are key targets for anticancer drug discovery and developments .

Mode of Action

Indazole derivatives have been shown to inhibit hdacs . This inhibition can affect the structure of the chromatin and the degree of gene transcription, which can lead to changes in cell function and behavior .

Biochemical Pathways

Indazole derivatives are known to affect several biochemical pathways. For instance, they have been found to inhibit the p53/MDM2 pathway . The p53 protein is a crucial regulator of the cell cycle and serves as a tumor suppressor. MDM2 is an E3 ubiquitin-protein ligase that interacts with p53 and marks it for degradation. Inhibition of this pathway can lead to increased levels of p53, promoting cell cycle arrest and apoptosis .

Pharmacokinetics

Indazole derivatives are generally well-absorbed and distributed throughout the body . They are metabolized by various enzymes in the liver and excreted through the kidneys .

Result of Action

The result of the action of this compound is likely to be cell cycle arrest and apoptosis, particularly in cancer cells . This is due to the inhibition of the p53/MDM2 pathway and the resulting increase in p53 levels .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the metabolism and excretion of the compound .

Biochemische Analyse

Biochemical Properties

1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to inhibit certain kinases, which are crucial for cell signaling pathways . The compound also binds to proteins involved in the regulation of gene expression, thereby modulating transcriptional activities . These interactions highlight the compound’s potential as a modulator of biochemical pathways, making it a promising candidate for therapeutic applications.

Cellular Effects

The effects of 1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid on cellular processes are profound. It has been shown to influence cell proliferation, apoptosis, and differentiation . In cancer cells, the compound induces apoptosis by activating the p53/MDM2 pathway and inhibiting Bcl2 family proteins . Additionally, it affects cellular metabolism by altering the activity of enzymes involved in glycolysis and oxidative phosphorylation . These cellular effects underscore the compound’s potential in cancer therapy and metabolic regulation.

Molecular Mechanism

At the molecular level, 1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity . The compound also interacts with DNA and RNA, affecting gene expression and protein synthesis . Furthermore, it modulates signal transduction pathways by interacting with key signaling molecules such as kinases and phosphatases . These molecular interactions provide a comprehensive understanding of the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid change over time. The compound is relatively stable under physiological conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that the compound maintains its biological activity for extended periods, although its efficacy may decrease due to gradual degradation . These temporal effects are crucial for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of 1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates biochemical pathways . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects are essential for determining the therapeutic window and safety profile of the compound in preclinical studies.

Metabolic Pathways

1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The compound undergoes oxidation and conjugation reactions, resulting in the formation of various metabolites. These metabolic pathways influence the compound’s bioavailability and pharmacokinetics, which are critical for its therapeutic application.

Eigenschaften

IUPAC Name |

1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c16-10-5-7(12(17)18)6-15(10)11-8-3-1-2-4-9(8)13-14-11/h1-4,7H,5-6H2,(H,13,14)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBVACFNORHOAKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate](/img/structure/B1404485.png)

![6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane](/img/structure/B1404491.png)

![4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonyl chloride](/img/structure/B1404492.png)